molecular formula C10H14O4S B12974595 5-(tert-Butyl)-2-hydroxybenzenesulfonic acid

5-(tert-Butyl)-2-hydroxybenzenesulfonic acid

Katalognummer: B12974595
Molekulargewicht: 230.28 g/mol
InChI-Schlüssel: YYHSDVAWPMVJOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(tert-Butyl)-2-hydroxybenzenesulfonic acid is an organic compound characterized by the presence of a tert-butyl group, a hydroxyl group, and a sulfonic acid group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-2-hydroxybenzenesulfonic acid typically involves the sulfonation of 4-tert-butylcatecholThe reaction is generally performed under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The solvent-free procedure is considered green and atom-economic, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(tert-Butyl)-2-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonic acid group can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-(tert-Butyl)-2-hydroxybenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism by which 5-(tert-Butyl)-2-hydroxybenzenesulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

    4-tert-Butylcatechol: Similar structure but lacks the sulfonic acid group.

    2-Hydroxybenzenesulfonic acid: Similar structure but lacks the tert-butyl group.

    5-tert-Butyl-2,3-dihydroxybenzenesulfonic acid: Contains an additional hydroxyl group.

Uniqueness: 5-(tert-Butyl)-2-hydroxybenzenesulfonic acid is unique due to the presence of both the tert-butyl group and the sulfonic acid group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C10H14O4S

Molekulargewicht

230.28 g/mol

IUPAC-Name

5-tert-butyl-2-hydroxybenzenesulfonic acid

InChI

InChI=1S/C10H14O4S/c1-10(2,3)7-4-5-8(11)9(6-7)15(12,13)14/h4-6,11H,1-3H3,(H,12,13,14)

InChI-Schlüssel

YYHSDVAWPMVJOC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C(C=C1)O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.